molecular formula C16H14FNO2 B2936613 N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 941947-86-0

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B2936613
CAS No.: 941947-86-0
M. Wt: 271.291
InChI Key: QYIZIIIBMSSCJY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the reaction of 4-fluoroaniline with 3,4-dihydro-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)methylidene-biphenyl-4-carbohydrazide
  • 3-(4-fluorophenyl)thiophene
  • 4-fluorophenyl)methylidene-biphenyl-4-carbohydrazide

Uniqueness

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is unique due to its specific structural features, such as the chromene core and the fluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c17-13-5-7-14(8-6-13)18-16(19)12-9-11-3-1-2-4-15(11)20-10-12/h1-8,12H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIZIIIBMSSCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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